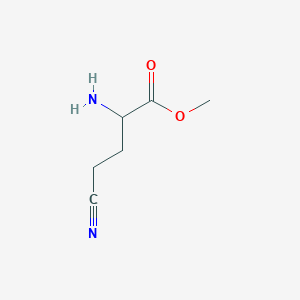

Methyl 2-amino-4-cyanobutanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

methyl 2-amino-4-cyanobutanoate |

InChI |

InChI=1S/C6H10N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-3,8H2,1H3 |

InChI Key |

LRYNCVZEXSEHKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Cyanobutanoate

Stereocontrolled Synthesis Approaches

Control of stereochemistry is critical in the synthesis of chiral molecules like methyl 2-amino-4-cyanobutanoate. The biological activity of such compounds is often dependent on the specific arrangement of atoms at their stereocenters.

The creation of a specific enantiomer of this compound can be achieved through several asymmetric strategies. One of the most classic and effective methods is the asymmetric Strecker synthesis . mdpi.commasterorganicchemistry.com This approach involves the reaction of an aldehyde with a source of ammonia (B1221849) and cyanide, catalyzed by a chiral catalyst, to produce an α-amino nitrile with high enantioselectivity. mdpi.commasterorganicchemistry.com The resulting α-amino nitrile can then be hydrolyzed to the corresponding amino acid and subsequently esterified to yield the target methyl ester.

Another powerful method involves the use of chiral auxiliaries . For instance, a glycine-derived Schiff base can be complexed with a chiral nickel(II) complex. mdpi.comnih.govresearchgate.netnih.gov The chiral environment provided by the auxiliary directs the alkylation of the glycine (B1666218) enolate, allowing for the introduction of the 2-cyanoethyl side chain with high stereocontrol. Subsequent decomplexation and esterification afford the desired enantiomerically enriched product. This method has proven effective for the large-scale synthesis of various tailor-made amino acids. mdpi.comnih.govresearchgate.net

The following table provides representative data for the asymmetric synthesis of amino acid precursors using chiral catalysts, illustrating the high levels of enantioselectivity that can be achieved.

Table 1: Asymmetric Synthesis of Amino Acid Precursors

| Precursor Type | Chiral Catalyst/Auxiliary | Reaction Type | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| α-Amino Nitrile | Chiral BINOL-derived Aldehyde | Asymmetric Strecker Reaction | >95% | Good to Excellent |

| Alkylated Glycine | (S)-Proline-derived Ni(II) Complex | Asymmetric Alkylation | up to 98% | High |

| γ-(Aza)aryl-α-amino Acid Derivative | Copper(I)/DBU | Asymmetric Conjugate Addition | up to 96% | 86% |

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes a synthetic challenge. In the context of functionalized butanoates, diastereoselective control can be exerted through various means. For instance, starting with a chiral pool material like a derivative of glutamic acid, which already possesses a defined stereocenter, allows for the introduction of the cyano group at a later stage, influencing the stereochemical outcome of the final product.

One-pot reaction sequences have also been developed for the diastereoselective synthesis of highly functionalized cyclic amino acid precursors, which can be adapted for acyclic systems. au.dknih.gov These methods often involve domino or tandem reactions where the stereochemical outcome of the first reaction dictates the stereochemistry of subsequent transformations, leading to a product with a specific diastereomeric ratio. au.dknih.gov For example, a Michael addition followed by a cyclization can generate multiple contiguous stereocenters with high diastereoselectivity.

Catalytic Synthesis Protocols

Catalysis offers efficient and sustainable routes for the synthesis of complex molecules by lowering the activation energy of reactions and enabling high turnover numbers.

Both homogeneous and heterogeneous catalysis play a vital role in the derivatization of amino acids. shokubai.orgnih.gov Homogeneous catalysts, such as chiral transition-metal complexes (e.g., Rhodium, Iridium, Copper), are often employed in asymmetric reactions due to their well-defined structures and high selectivity. acs.orgfrontiersin.orglibretexts.org For instance, copper(I)-catalyzed asymmetric conjugate addition of glycine derivatives to electrophiles is a powerful tool for creating chiral α-amino acid derivatives. acs.org Chiral aldehyde catalysts have also been developed to mimic biological processes and catalyze asymmetric reactions of N-unprotected amino acid esters. nih.govfrontiersin.org

Heterogeneous catalysts, on the other hand, offer practical advantages such as ease of separation and recyclability. shokubai.orgrsc.org Materials like Rh-MoOx/SiO2 have been shown to be effective for the hydrogenation of amino acids to amino alcohols, a related transformation. shokubai.orgrsc.org The principles of these catalytic systems can be applied to the synthesis of this compound, for example, in the reduction of a precursor or the amination of a keto-acid derivative.

Catalytic hydrogenation is a fundamental reaction in organic synthesis and can be applied to modify precursors for this compound. shokubai.orglibretexts.orgumaine.edukuleuven.be For instance, the enantioselective hydrogenation of an enamido acid precursor using a chiral rhodium catalyst is a well-established method for producing chiral α-amino acids. libretexts.org

Furthermore, if a dinitrile precursor were used, selective hydrogenation of one nitrile group to an amine would be a key step. This often requires careful selection of catalysts and reaction conditions to avoid over-reduction. Supported metal catalysts like Palladium on carbon (Pd/C) or specific rhodium complexes are commonly used for such transformations. The hydrogenation of various amino acids to their corresponding amino alcohols has been successfully achieved with good conversion and selectivity using a bimetallic Rh-MoOx/SiO2 catalyst. shokubai.org

Table 2: Catalyst Systems for Hydrogenation in Amino Acid Synthesis

| Precursor Type | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Z-Enamido Acid | Chiral Rhodium-Diphosphine Complex | Chiral α-Amino Acid | High Enantioselectivity (>98% ee) |

| Amino Acid | Rh-MoOx/SiO2 | Amino Alcohol | Good conversion and selectivity (≥87% and ≥76% respectively) |

| α-Keto Acid | NaBH4/NH3 | α-Amino Acid | Reductive Amination |

Strategic Functional Group Transformations

The synthesis of this compound relies on a series of strategic functional group interconversions. solubilityofthings.com A plausible synthetic route could start from readily available precursors, with each step involving a specific and controlled chemical transformation.

One potential strategy begins with the α-bromination of a suitable butanoate derivative, followed by an SN2 reaction with an amine source to introduce the amino group. libretexts.org Alternatively, a key intermediate could be an α-keto acid, which can undergo reductive amination to form the amino acid. libretexts.org

The introduction of the cyano group is another critical transformation. This can be achieved through various methods, such as the cyanation of a suitable leaving group (e.g., a halide or a tosylate) with a cyanide salt. The Strecker synthesis, as mentioned earlier, directly incorporates the cyano and amino groups in one key step. mdpi.commasterorganicchemistry.com

A hypothetical synthetic sequence could involve:

Starting Material: A protected glutamic acid methyl ester.

Transformation 1: Conversion of the side-chain carboxylic acid to a primary alcohol.

Transformation 2: Mesylation or tosylation of the alcohol to create a good leaving group.

Transformation 3: Nucleophilic substitution with sodium or potassium cyanide to introduce the nitrile functionality.

Deprotection: Removal of the protecting group on the α-amino group to yield the final product.

Each of these steps requires careful optimization of reaction conditions to ensure high yield and purity, avoiding side reactions and preserving the stereochemical integrity of the molecule. The direct C-H functionalization of amino acid derivatives is also an emerging powerful strategy for synthesizing diverse non-proteinogenic amino acids. mdpi.com

Cyanation Reactions for Butanoate Chain Extension

The introduction of a cyano group is a critical step in the formation of the butanoate chain of this compound. One effective approach is the Strecker amino acid synthesis, a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The synthesis commences with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. wikipedia.org

For the synthesis of the parent amino acid, 2-amino-4-cyanobutanoic acid, the required starting material would be 3-cyanopropionaldehyde. The classical Strecker synthesis yields a racemic mixture of the α-amino acid. wikipedia.org Subsequent esterification of the resulting 2-amino-4-cyanobutanoic acid with methanol (B129727) would furnish the target compound, this compound. While the original Strecker protocol utilized hazardous hydrogen cyanide, safer alternatives employing reagents like ammonium (B1175870) chloride and potassium cyanide are now more common. masterorganicchemistry.com The key intermediate in this synthesis is aminomethanol (B12090428) (NH2CH2OH). nih.gov

Recent advancements have focused on developing asymmetric Strecker reactions to produce chiral amino acids. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product. wikipedia.org

Table 1: Key Features of the Strecker Synthesis for Amino Acid Preparation

| Feature | Description | Reference |

| Reaction Type | Three-component reaction | masterorganicchemistry.com |

| Reactants | Aldehyde/Ketone, Ammonia, Cyanide | wikipedia.org |

| Intermediate | α-aminonitrile | masterorganicchemistry.comwikipedia.org |

| Final Product | α-amino acid | wikipedia.orgmasterorganicchemistry.com |

| Stereochemistry | Classical method yields racemic products | wikipedia.org |

Utilization of Schiff Base Intermediates in α-Amino Ester Synthesis

A powerful strategy for the asymmetric synthesis of α-amino acids and their esters involves the alkylation of chiral Schiff base intermediates. This method provides excellent control over the stereochemistry of the newly formed chiral center. A notable example is the use of chiral nickel(II) complexes of Schiff bases derived from glycine. rsc.org

In this approach, a Schiff base is formed between glycine and a chiral auxiliary, such as (S)-o-[(N-benzylprolyl)amino]benzaldehyde. This Schiff base is then complexed with a metal ion, typically Ni(II), to create a planar and rigid structure. The resulting complex can then be deprotonated to form a nucleophilic enolate, which is subsequently alkylated with an appropriate alkyl halide. rsc.org

For the synthesis of this compound, the alkylating agent would be a 3-halopropionitrile, such as 3-bromopropionitrile (B1265702) or 3-chloropropionitrile. The chiral environment provided by the nickel complex directs the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity. After the alkylation step, the Schiff base is hydrolyzed to release the desired α-amino acid ester, and the chiral auxiliary can be recovered and reused. rsc.org This methodology has been successfully employed for the synthesis of a variety of α-amino acids with high optical purity. rsc.org

Table 2: Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Glycine-Nickel Complex

| Alkylating Agent | Product (α-Amino Acid) | Optical Yield (%) | Reference |

| Benzyl bromide | (S)-Phenylalanine | 70-92 | rsc.org |

| Isopropyl iodide | (S)-Valine | 70-92 | rsc.org |

| Allyl bromide | (S)-Allylglycine | Low d.e. | rsc.org |

| Butyl iodide | (S)-2-Aminohexanoic acid | 70-92 | rsc.org |

d.e. = diastereomeric excess

This method offers a robust and highly stereocontrolled route to α-amino esters like this compound, making it a valuable tool in modern organic synthesis.

Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including methyl 2-amino-4-cyanobutanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, correspond to the specific electronic environments of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the methoxy (B1213986) protons of the ester group are expected to appear as a sharp singlet, while the protons on the aliphatic chain will show characteristic multiplets due to spin-spin coupling with adjacent protons. The α-proton (adjacent to the amino and carbonyl groups) would typically appear as a triplet or doublet of doublets. The methylene (B1212753) protons (C3-H₂ and C4-H₂) would resonate as complex multiplets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield, while the nitrile carbon also has a unique chemical shift. The aliphatic carbons (α-carbon, methylene carbons) and the methoxy carbon each appear in predictable regions of the spectrum.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.75 | Singlet (s) | N/A |

| C2-H (α-H) | ~3.60 | Triplet (t) | ~6.5 |

| C4-H₂ | ~2.50 | Triplet (t) | ~7.0 |

| C3-H₂ | ~2.10 | Multiplet (m) | - |

| -NH₂ | ~1.70 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~174 |

| C≡N (Nitrile) | ~118 |

| C2 (α-C) | ~52 |

| -OCH₃ | ~52 |

| C3 | ~30 |

| C4 | ~15 |

Since the α-carbon of this compound is a chiral center, the compound can exist as two enantiomers (R and S). Standard NMR techniques cannot distinguish between enantiomers. However, advanced NMR methods can be employed for stereochemical assignment and the determination of enantiomeric purity. nih.govmdpi.com

One common approach involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov

Chiral Solvating Agents (CSAs): These are chiral molecules, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or cyclodextrins, that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govmdpi.com These complexes have slightly different magnetic environments, which can lead to the separation of signals for the R and S enantiomers in the NMR spectrum, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): This method involves reacting the amino group of this compound with a chiral reagent, like Mosher's acid, to form stable diastereomers. mdpi.com These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the determination of the enantiomeric excess (ee).

Two-dimensional NMR techniques, such as ROESY, can also be used to understand the geometry of the diastereomeric complexes formed with CSAs, providing further insight into the chiral recognition mechanism. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing its exact mass from other formulas that have the same nominal mass. cernobioscience.com

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₆H₁₀N₂O₂. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition and ruling out other potential structures.

Calculated Exact Mass for C₆H₁₀N₂O₂

| Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₆H₁₀N₂O₂ | 142.07423 |

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is often unique to a specific molecular structure. nih.govunito.it

Studies on the fragmentation of deprotonated 2-amino-4-cyanobutanoate (the corresponding carboxylic acid) have shown a distinctive pathway. nih.govunito.it Upon collision-induced dissociation (CID), it undergoes a characteristic McLafferty-type fragmentation, resulting in the neutral loss of acrylonitrile (B1666552) (CH₂=CHCN). nih.govunito.it This fragmentation is dependent on the length of the alkyl nitrile side chain and demonstrates cooperative interactions between the nitrile and carboxylate groups. nih.gov For the protonated methyl ester, common fragmentation pathways for amino acid esters would also be expected, such as the loss of the methoxycarbonyl group ([M-COOCH₃]⁺).

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures or biological samples and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating amino acids and their derivatives. shimadzu.com

Reversed-Phase (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. It can be used to separate the target compound from impurities with different polarities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar and zwitterionic compounds like amino acids. mdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing an alternative selectivity to RP-HPLC.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is a traditional and effective method for amino acid analysis. shimadzu.com

For detection, UV-Vis detectors can be used if the compound possesses a chromophore or after derivatization with a UV-active tag. More commonly, HPLC is coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection and quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile compounds. nist.govnih.gov Amino acid esters like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility. nist.gov This often involves converting the polar amino group into a less polar derivative, for example, through acylation. Following separation on the GC column, the mass spectrometer provides detection and structural confirmation based on the compound's mass and fragmentation pattern. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its bonds. By analyzing the absorption bands, one can confirm the presence of the key structural components: the amino group, the nitrile group, and the ester group. mdpi.combiointerfaceresearch.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium-Weak |

| Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Alkyl (C-H) | C-H Stretch | 2995 - 2850 | Medium-Strong |

| Nitrile (R-C≡N) | C≡N Stretch | 2260 - 2240 | Medium |

| Ester (R-COOR') | C=O Stretch | 1750 - 1735 | Strong |

| Ester (R-COOR') | C-O Stretch | 1300 - 1000 | Strong |

Computational Chemistry and Molecular Modeling Studies of Methyl 2 Amino 4 Cyanobutanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

The reactivity of the molecule can be described by various descriptors derived from quantum chemical calculations. The nitrile group, with its electron-withdrawing nature, influences the electron density across the molecule. The nitrogen atom of the cyano group possesses a lone pair of electrons and, along with the triple bond, represents a site for potential interactions. The electrophilicity and nucleophilicity of different atomic sites can be predicted, providing a basis for understanding its chemical behavior.

Table 1: Predicted Electronic Properties and Reactivity Descriptors of Methyl 2-amino-4-cyanobutanoate Based on Analogous Compounds

| Property/Descriptor | Predicted Characteristic for this compound | Basis of Prediction from Analogous Compounds |

| HOMO-LUMO Gap | Expected to be relatively large, indicative of good kinetic stability. | Typical for saturated amino acid esters. The presence of the cyano group might slightly lower the gap compared to a simple alkyl side chain. |

| Dipole Moment | A significant dipole moment is expected due to the presence of polar C=O, C-O, N-H, and C≡N bonds. | Quantum chemical calculations on various amino acids show a considerable dipole moment. |

| Electron Density Distribution | High electron density is anticipated around the oxygen atoms of the ester, the nitrogen of the amino group, and the nitrogen of the cyano group. | Studies on aminopyrimidines and aminobenzenes show high electron densities on nitrogen and oxygen atoms. |

| Reactivity of the Cyano Group | The carbon atom of the cyano group is electrophilic, while the nitrogen atom is nucleophilic. The group can participate in cycloaddition reactions. | The nitrile group is a known reactive site in organic synthesis. |

| Acidity of α-Proton | The α-proton is expected to be acidic, a common feature of amino acid esters. | Alkyl nitriles can be deprotonated at the carbon adjacent to the cyano group. |

Conformational Analysis and Stability Studies via Molecular Mechanics and Dynamics

The conformational flexibility of this compound is a key determinant of its physical and biological properties. This flexibility arises from the rotation around several single bonds in its structure. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify stable conformers.

Table 2: Key Dihedral Angles and Predicted Stable Conformations of this compound

| Dihedral Angle | Description | Predicted Stable Conformations | Rationale Based on Analogous Systems |

| φ (phi) | C-N-Cα-C | Extended conformations are generally favored. | Common in linear peptide structures to minimize steric clashes. |

| ψ (psi) | N-Cα-C-O | A range of conformations is possible, influenced by the side chain. | Flexible in single amino acid esters, but can be constrained in peptides. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Staggered conformations (gauche+, gauche-, anti) are expected. | To minimize steric hindrance between the amino/carboxyl groups and the γ-carbon. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Staggered conformations are likely to be energetically favorable. | Minimization of steric interactions along the alkyl chain. |

| χ3 (chi3) | Cβ-Cγ-Cδ-C≡N | Rotation around this bond will influence the spatial position of the nitrile group. | The linear geometry of the nitrile group reduces some steric constraints. |

In Silico Prediction of Reaction Pathways and Catalytic Interactions

Computational methods can be employed to predict the plausible reaction pathways of this compound and its interactions with catalysts. The molecule possesses multiple reactive sites, including the amino group, the ester, and the nitrile.

In silico models can predict the likelihood of various chemical transformations. For instance, the hydrolysis of the ester group to a carboxylic acid is a probable reaction under acidic or basic conditions. The nitrile group can also undergo hydrolysis to an amide and subsequently to a carboxylic acid, a reaction that can be catalyzed by acids, bases, or enzymes like nitrile hydratases. The amino group can act as a nucleophile in various reactions. Computational studies on the conversion of nitriles have highlighted the role of metal complexes in catalyzing these transformations under mild conditions. Furthermore, the enzymatic conversion of aminonitriles is an area of active research, with oxidases being explored for the synthesis of α-aminonitriles.

Ligand Design and Docking Simulations (if relevant to specific applications as a building block)

As a bifunctional molecule, this compound can be a valuable building block in ligand design for various biological targets. The amino acid scaffold provides a core structure found in many natural and synthetic ligands, while the cyano group can engage in specific interactions with protein binding pockets. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into narrow cavities.

Molecular docking simulations can be used to predict the binding mode and affinity of ligands containing the this compound moiety to a target protein. For instance, in the design of enzyme inhibitors, the cyano group could be positioned to interact with key residues in the active site. The amino and ester groups provide additional points for interaction or for further chemical modification to optimize binding. The use of non-standard amino acids in docking studies is an evolving field, with methods being developed to handle these unique residues.

Table 3: Potential Interactions of this compound as a Ligand in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) | Significance in Ligand Design |

| Amino Group (protonated) | Hydrogen Bonding, Salt Bridge | Aspartic acid, Glutamic acid, Serine, Threonine | Can anchor the ligand in the binding pocket through strong electrostatic interactions. |

| Ester Group (carbonyl oxygen) | Hydrogen Bonding | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine | Acts as a hydrogen bond acceptor, contributing to binding affinity. |

| Cyano Group (nitrogen) | Hydrogen Bonding, Dipole-Dipole | Serine, Threonine, Asparagine, Glutamine, Backbone N-H | The nitrile can form specific hydrogen bonds, enhancing selectivity. |

| Alkyl Chain | Hydrophobic Interactions, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Contributes to binding affinity through favorable interactions with nonpolar pockets. |

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Methyl 2-amino-4-cyanobutanoate as a Chiral Building Block

The presence of a chiral center at the α-carbon makes enantiomerically pure forms of this compound highly sought-after starting materials in asymmetric synthesis. The ability to use a pre-existing stereocenter allows chemists to construct complex, three-dimensional molecules with a high degree of stereocontrol, which is often crucial for biological activity.

Asymmetric Synthesis of Biologically Active Scaffolds

The principles of asymmetric synthesis often rely on the use of a "chiral pool," which consists of readily available, enantiopure compounds derived from natural sources, such as amino acids. this compound, derived from proteinogenic amino acids, is a prime example of a chiral building block. Its functional groups—the amine, the ester, and the nitrile—offer multiple points for synthetic elaboration, enabling the construction of diverse and biologically active molecular frameworks. The nitrile group, in particular, is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide range of derivative compounds.

Construction of Complex Nitrogen-Containing Architectures

The dual functionality of an amino group and a cyano group within the same molecule positions this compound as an ideal starting material for synthesizing complex nitrogen-containing architectures. sigmaaldrich.com The amino group can participate in cyclization reactions, such as condensations and Pictet-Spengler reactions, while the cyano group can be a key component in the formation of various heterocyclic rings. For instance, the reaction of the amino group with a carbonyl compound can form an imine, which can then undergo an intramolecular reaction with the cyano group or a derivative thereof to form nitrogenous heterocycles. These structures are central to many pharmacologically active compounds. The strategic transformation of the cyano and amino groups is a key theme in the synthesis of nitrogen-rich compounds. sigmaaldrich.comnih.gov

Synthetic Intermediate for Specialized Amino Acid Analogues

One of the most significant applications of this compound is its use as a synthetic intermediate for non-proteinogenic amino acids, which are critical components in drug discovery and chemical biology.

Access to α-Difluoromethyl Ornithine Derivatives and Related Structures

α-Difluoromethylornithine (DFMO), also known as Eflornithine, is an irreversible inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis. chemicalbook.comnih.gov This mechanism of action makes DFMO a valuable therapeutic agent for treating conditions characterized by rapid cell proliferation, such as certain cancers and African trypanosomiasis (sleeping sickness). chemicalbook.com

This compound serves as a key precursor for the synthesis of ornithine and its analogues. The synthetic strategy involves the reduction of the nitrile group to a primary amine. This transformation converts the four-carbon chain with a terminal cyano group into a five-carbon diamino acid structure, characteristic of ornithine. Subsequent chemical modifications can then be performed to introduce the difluoromethyl group at the α-position, leading to the synthesis of DFMO. The parent acid, 2-amino-4-cyanobutanoic acid, is recognized as a synthon for glutamine, highlighting its utility in amino acid synthesis.

| Precursor | Target Product | Key Transformation | Therapeutic Significance |

| This compound | Ornithine Analogues | Nitrile Reduction | Precursor to DFMO |

| Ornithine Analogues | α-Difluoromethylornithine (DFMO) | α-Difluoromethylation | Cancer, Sleeping Sickness |

Incorporation into Peptide and Peptidomimetic Systems

The modification of peptides with unnatural amino acids is a powerful strategy to enhance their therapeutic properties, such as metabolic stability and bioavailability. This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. Once incorporated, the pendant cyanomethyl group serves as a versatile handle for further modifications.

For instance, the parent acid, S-2-Amino-4-cyanobutanoic acid, has been investigated as a soluble and efficient synthon for L-glutamine in peptide synthesis, overcoming challenges associated with glutamine's poor solubility and side reactions. The cyano group can be hydrated to the corresponding amide post-synthesis to reveal the glutamine side chain. This approach demonstrates the utility of the cyano-functionalized amino acid as a protected and more manageable version of a natural residue. Furthermore, the incorporation of such non-natural amino acids can lead to the development of peptidomimetics with improved pharmacological profiles.

Chemical Derivatization for Functional Diversification

The chemical structure of this compound allows for a wide range of derivatizations, enabling the creation of diverse molecular libraries for screening and drug discovery. The three primary functional groups can be selectively modified:

N-terminus (Amino Group): The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a vast array of substituents. This is a common strategy for modulating the biological activity and physical properties of amino acid-based compounds.

C-terminus (Methyl Ester): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. This flexibility is crucial for peptide synthesis and the creation of ester and amide derivatives.

Side Chain (Nitrile Group): The nitrile is arguably the most versatile handle for functionalization. It can be:

Reduced to a primary amine, as seen in the synthesis of ornithine analogues.

Hydrolyzed to a carboxylic acid, creating a glutamate (B1630785) analogue.

Reacted with azides (e.g., sodium azide) in a [3+2] cycloaddition to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Undergo addition reactions with various nucleophiles.

This trifecta of reactive sites makes this compound a powerful platform for generating chemical diversity from a single, chiral starting material.

Regioselective Functionalization of Amine and Ester Moieties

The presence of three distinct reactive sites—the primary amine, the methyl ester, and the nitrile—on this compound presents a unique challenge and opportunity for chemists. The ability to selectively modify one functional group while preserving the others is paramount for its effective use in multistep syntheses. This regioselectivity is typically achieved through the strategic use of protecting groups and carefully controlled reaction conditions.

The primary amine is often the first site of modification due to its high nucleophilicity. Protection of this amine is a common initial step to prevent its interference in subsequent reactions targeting the ester or nitrile functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org The N-Boc protection of amino acids, including those with ester functionalities, is a well-established procedure, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This straightforward protection strategy allows for the isolation of N-Boc-Methyl 2-amino-4-cyanobutanoate, a key intermediate for further functionalization.

With the amine group masked, attention can be turned to the methyl ester. The selective hydrolysis of the methyl ester in the presence of other sensitive functional groups, such as the N-Boc group and the nitrile, is a critical transformation. Basic hydrolysis conditions, often employing lithium hydroxide (B78521) (LiOH) in a mixed solvent system like THF/water or methanol (B129727)/water, are commonly used to cleave methyl esters. thieme-connect.de However, care must be taken to avoid epimerization at the α-carbon, especially in chiral derivatives. thieme-connect.de Milder, enzyme-catalyzed hydrolysis offers a highly selective alternative that can preserve stereochemical integrity and avoid harsh basic conditions that might affect other parts of the molecule. thieme-connect.de For instance, a study on the hydrolysis of a Boc-protected amino ester demonstrated that selective cleavage of the methyl ester could be achieved, though the choice of conditions was critical to prevent racemization.

Conversely, if the ester is to be retained while the amine is deprotected, acidic conditions are typically employed to remove the Boc group. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent effectively cleaves the Boc group, yielding the free amine as a salt. researchgate.net This orthogonality of protecting group strategies—base-labile esters and acid-labile carbamates—is a cornerstone of modern organic synthesis, enabling the sequential and controlled modification of multifunctional molecules like this compound.

Table 1: Regioselective Functionalization Strategies for this compound

| Target Moiety | Reaction | Reagents and Conditions | Outcome |

| Amine | N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃), Dioxane/Water | N-Boc-Methyl 2-amino-4-cyanobutanoate |

| Amine | N-Deprotection | Trifluoroacetic acid (TFA) or HCl in organic solvent | This compound salt |

| Ester | Hydrolysis | LiOH in THF/H₂O or MeOH/H₂O | N-Protected 2-amino-4-cyanobutanoic acid |

This table provides a summary of common regioselective reactions. Specific conditions may vary based on the substrate and desired outcome.

Cyanobutanoate Moiety Transformations in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity with high atom economy. The unique structure of this compound, particularly after suitable modification, makes it an attractive component for such reactions.

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in a Ugi reaction. In this scenario, the primary amine of the cyanobutanoate derivative would condense with an aldehyde to form an imine, which then participates in the subsequent steps of the Ugi reaction cascade. The resulting product would incorporate the cyanobutanoate skeleton into a larger, more complex peptide-like scaffold. The nitrile group and the ester would be carried through the reaction, offering further handles for post-MCR modifications. The Ugi reaction is known for its high convergence and tolerance of a wide range of functional groups, making it a robust method for the rapid assembly of compound libraries. wikipedia.orgnih.gov

Another important MCR is the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct component in the classical Passerini reaction, its derivatives can be. For instance, if the amino group is transformed into an isocyanide, the resulting molecule could participate as the isocyanide component in a Passerini reaction. Alternatively, if the ester is hydrolyzed to a carboxylic acid and the amine is protected, the resulting N-protected 2-amino-4-cyanobutanoic acid could serve as the carboxylic acid component. These transformations highlight the versatility of the cyanobutanoate scaffold in accessing diverse chemical space through MCRs. The products of such reactions would be highly functionalized molecules bearing the cyanobutanoate side chain, which could be further elaborated.

The nitrile group within the cyanobutanoate moiety also offers a unique avenue for transformations within MCRs or in subsequent steps. Nitriles can undergo a variety of reactions, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form heterocyclic systems. This latent reactivity adds another layer of complexity and potential to the molecules synthesized using this compound as a building block.

Table 2: Potential Multicomponent Reactions Involving this compound Derivatives

| MCR Type | Role of Cyanobutanoate Derivative | Reactants | Product Class |

| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amides with cyanobutanoate side chain |

| Passerini Reaction | Isocyanide Component (after derivatization) | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamides with cyanobutanoate side chain |

| Passerini Reaction | Carboxylic Acid Component (after derivatization) | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamides with N-protected amino-cyanobutanoate side chain |

This table illustrates the potential roles of derivatized this compound in well-known multicomponent reactions.

Future Research Perspectives and Emerging Methodologies

Innovations in Green Chemistry Approaches for Methyl 2-amino-4-cyanobutanoate Synthesis

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For this compound, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.

Key green chemistry innovations applicable to its synthesis include:

Biocatalysis: The use of enzymes, such as nitrilases or lipases, offers a highly selective and efficient route under mild reaction conditions. nih.gov Enzymatic processes can potentially combine the introduction of the cyano-group and the esterification in a one-pot synthesis, significantly reducing intermediate workup steps. Chiral amino acid ionic liquids (ChAAILs) have been shown to facilitate aza-Michael reactions in a solvent-free manner, a strategy that could be adapted for the synthesis of precursors to this compound. rsc.org

Reusable Catalysts: The development of heterogeneous or immobilized homogeneous catalysts is a critical area. acs.org For the esterification step, solid acid catalysts or reusable organocatalysts like 6-halo-2-pyridones could replace traditional corrosive mineral acids. acs.orgnih.gov These catalysts simplify product purification and reduce chemical waste. nih.gov

Alternative Solvents and Reaction Conditions: Moving away from volatile organic compounds towards greener solvents like water, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran) is a priority. nih.gov Furthermore, energy-efficient activation methods such as microwave irradiation or mechanochemical synthesis are being explored to shorten reaction times and reduce energy input compared to conventional heating. bohrium.com A convenient method for synthesizing amino acid methyl esters utilizes trimethylchlorosilane in methanol (B129727) at room temperature, offering mild conditions and high yields. nih.gov

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The biological and material properties of chiral molecules are often enantiomer-dependent, making the stereoselective synthesis of this compound a critical research focus. Emerging methodologies are aimed at achieving high enantiomeric excess through innovative catalyst design.

Future directions in stereoselective synthesis include:

Asymmetric Organocatalysis: Chiral small organic molecules that act as catalysts have gained significant traction. For the synthesis of α-amino nitriles, a key step in forming the core of the target molecule, chiral catalysts based on bicyclic guanidines, squaramides, or sulfinamides have shown high enantioselectivity. acs.orgmdpi.comrsc.org These catalysts operate through mechanisms like hydrogen bonding to direct the stereochemical outcome of the reaction. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. nih.govrsc.org This strategy can be employed for the stereoselective radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a pathway to a wide array of unnatural α-amino acids. nih.govrsc.org

Transition Metal Catalysis: The development of novel chiral transition metal complexes continues to be a fruitful area. For instance, chiral Schiff-base metal complexes and rhodium-NHC complexes with hemilabile ligands are being investigated for various asymmetric transformations that could be adapted for the synthesis of this compound precursors. rsc.orgacs.org

A summary of emerging catalytic approaches is presented below:

| Catalytic Approach | Catalyst Example | Potential Application in Synthesis | Anticipated Advantage |

| Asymmetric Organocatalysis | Chiral Bicyclic Guanidine | Asymmetric Strecker reaction for α-amino nitrile formation acs.orgrsc.org | High enantioselectivity, metal-free conditions |

| Photoredox Catalysis | Organic Acridinium-based Photocatalyst | Stereoselective C-radical addition to imines nih.gov | Mild reaction conditions, use of ubiquitous precursors |

| Transition Metal Catalysis | Chiral Schiff-base Titanium Complex | Asymmetric cyanide addition to imines rsc.org | High turnover numbers and enantiomeric purities |

Exploration of New Applications in Functional Materials and Supramolecular Assemblies

The dual functionality of this compound makes it an attractive building block for advanced materials. The amino ester provides a site for polymerization and biocompatibility, while the nitrile group can modulate electronic properties and participate in specific chemical transformations.

Potential future applications include:

Functional Polymers and Biomaterials: Amino acid-containing polymers are sought after for biomedical applications like drug delivery and tissue engineering due to their biocompatibility and controlled degradation. nih.govbezwadabiomedical.comacs.org The introduction of the cyano group can enhance properties like thermal stability and mechanical strength or provide a handle for post-polymerization modification. mdpi.com The nitrile functionality can also increase the polarity and influence the electronic properties of the resulting polymer. acs.org

Supramolecular Chemistry: The ability of amino acids and their derivatives to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking is well-established. acs.orglibretexts.org The linear and electron-withdrawing nature of the cyano group can direct the self-assembly process, leading to the formation of novel nanotubes, fibers, or gels with unique properties. rsc.orgrsc.org These assemblies could find use as catalysts or in molecular recognition systems. nih.govnih.gov

Organic Electronics: Molecules containing cyano groups are widely used in organic electronics as they can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of materials. acs.orgrsc.org By incorporating this compound into conjugated polymer backbones, it may be possible to tune the optoelectronic properties for applications in organic solar cells or light-emitting diodes. rsc.org

Computational-Experimental Integration for Rational Design and Discovery

The synergy between computational modeling and experimental work is accelerating the pace of chemical research. For this compound, this integrated approach is crucial for designing efficient synthetic routes and predicting novel applications.

Key areas for computational and experimental collaboration include:

Rational Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and transition states. numberanalytics.comacs.org This allows for the in silico screening of potential catalysts for stereoselectivity and efficiency before they are synthesized in the lab, saving time and resources. rsc.orgnumberanalytics.com For example, DFT studies can elucidate the interactions between a chiral catalyst and a substrate, guiding the design of more effective catalysts for the asymmetric synthesis of the molecule. acs.orgnih.gov

Predicting Material Properties: Computational tools can predict how the incorporation of this compound into a polymer or a supramolecular assembly will affect its final properties. researchwithrutgers.comcreative-biostructure.com Molecular dynamics simulations can model the self-assembly process and the morphology of the resulting nanostructures, while DFT can be used to calculate electronic properties relevant to functional materials. researchgate.net

Mechanism Elucidation: When unexpected results are obtained experimentally, computational modeling can provide insights into the underlying reaction pathways. acs.orgacs.org For instance, kinetic modeling can help to uncover complex reaction networks, including autocatalysis or inhibition, leading to a more complete understanding of the synthetic process. acs.org

The integration of these computational approaches with experimental validation represents a powerful strategy for unlocking the full potential of this compound in both synthesis and materials science. numberanalytics.com

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-cyanobutanoate, and how can purity be ensured?

this compound is typically synthesized via multi-step reactions involving amino acid derivatives and nitrile precursors. Key steps include:

- Esterification : Reaction of 2-amino-4-cyanobutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Protection of amino groups : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. Critical parameters :

- Temperature control (e.g., 0–5°C during nitrile group introduction to avoid hydrolysis).

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirm ester (-COOCH₃), amino (-NH₂), and nitrile (-CN) groups. For example:

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .

Data validation : Cross-reference with literature or databases like Reaxys/SciFinder .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

-

Experimental design : Use factorial design (e.g., Box-Behnken) to test variables:

Factor Range Impact Temperature 25–60°C Higher temps risk nitrile hydrolysis Solvent DMF vs. THF DMF improves solubility of intermediates Catalyst loading 1–5 mol% Excess catalyst may degrade Boc groups -

Contradiction resolution : If conflicting reports exist on optimal pH (e.g., acidic vs. neutral conditions), conduct controlled replicates with in situ pH monitoring .

Q. How to resolve discrepancies in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays.

- Structural analogs : Compare results with structurally similar compounds (e.g., Methyl 2-cyano-2-phenylbutanoate’s bioactivity ).

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature and quantify heterogeneity .

Example : If IC₅₀ values vary across studies, perform dose-response meta-analysis to identify outliers .

Q. What strategies mitigate racemization during synthesis of enantiopure this compound?

Q. How to design a systematic review on the pharmacological applications of this compound?

-

Research question : Follow PICO framework (Population, Intervention, Comparison, Outcome). Example:

"Does this compound exhibit neuroprotective effects in in vivo models compared to placebo?"

-

Methodology :

- Search strategy : Use PubMed/Scopus keywords: ("this compound" AND "neuroprotection") .

- Inclusion criteria : Peer-reviewed studies with dose-response data.

- Risk of bias : Assess using ROBINS-I tool for non-randomized studies .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.